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Abstract
MLLT10, also known as AF10, is a critical transcriptional regulator with multifaceted roles in

normal development and disease. Primarily recognized as a key cofactor for the histone

methyltransferase DOT1L, MLLT10 is integral to the regulation of gene expression through

chromatin modification. Its dysregulation, most notably through chromosomal translocations, is

a significant driver in the pathogenesis of aggressive forms of acute leukemia. This technical

guide provides an in-depth exploration of MLLT10's core functions, its mechanism of action in

transcriptional control, its involvement in disease, and detailed protocols for its experimental

investigation.

Core Mechanism of Action in Transcriptional
Regulation
MLLT10's primary role in transcriptional regulation is executed through its partnership with

DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation in humans.

MLLT10 functions as an essential cofactor, forming a stable complex with DOT1L that is crucial

for its enzymatic activity and localization to chromatin.
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MLLT10 directly interacts with DOT1L, and this association is required for the

methyltransferase activity of DOT1L in certain cellular contexts, such as in leukemic cells.[1][2]

The complex is responsible for mono-, di-, and tri-methylation of H3K79. H3K79 methylation is

predominantly associated with actively transcribed regions of the genome and is thought to

facilitate transcriptional elongation. However, emerging evidence also points to a surprising role

for the DOT1L complex in transcriptional initiation.[3] It has been shown to recruit the general

transcription factor TFIID and enhance H2B mono-ubiquitination, both key events in the

initiation of transcription.[3]

Protein Domains and Recruitment to Chromatin
MLLT10 possesses several key functional domains that mediate its interactions and

recruitment to specific genomic loci:

PHD Fingers: Plant Homeodomain (PHD) fingers are known "reader" domains that recognize

specific histone modifications. While the specific targets of MLLT10's PHD fingers are an

area of ongoing research, these domains are critical for interpreting the epigenetic landscape

and tethering the MLLT10-DOT1L complex to chromatin.

Leucine Zipper: This domain is involved in protein-protein interactions and self-association,

which may facilitate the formation of larger regulatory complexes.[4][5]

PZP Domain: The PZP domain of MLLT10 has been shown to sense unmodified H3K27,

providing a mechanism to regulate the DOT1L-mediated methylation of H3K79.[5]

The recruitment of the MLLT10-DOT1L complex is a tightly regulated process, ensuring that

H3K79 methylation occurs at appropriate gene loci.
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Diagram 1: MLLT10-DOT1L signaling pathway for transcriptional activation.

Role in Development and Disease
The MLLT10-DOT1L complex plays a vital role in normal physiological processes. Studies in

mice have demonstrated its essential function in male fertility, specifically in promoting the

histone-to-protamine transition during spermiogenesis.[1][2][6] Loss of either MLLT10 or

DOT1L leads to histone retention in sperm, reduced testis weight, and subfertility.[1][2][6]

MLLT10 in Acute Leukemia
MLLT10 is most prominently implicated in onco-hematology. It is a frequent partner in

chromosomal translocations that give rise to fusion oncoproteins, driving aggressive forms of

acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[7][8]

Common MLLT10 fusion partners include:

KMT2A (MLL): The KMT2A-MLLT10 fusion is one of the most common chimeric genes in

acute leukemia with KMT2A rearrangements, occurring in approximately 8% of cases and

18% of AML cases.[7]

PICALM: The PICALM-MLLT10 fusion, resulting from a t(10;11) translocation, is found in T-

ALL, AML, and mixed-phenotype acute leukemia.[8][9][10]
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Other Partners: Other identified fusion partners include DDX3X, HNRNPH1, TEC, and

NAP1L1, among others.[8][11]

These fusion proteins retain the domains of MLLT10 that interact with DOT1L, leading to the

aberrant recruitment of the complex to ectopic genomic locations. This results in the

inappropriate H3K79 methylation and subsequent overexpression of pro-leukemic genes, most

notably the HOXA gene cluster, which is critical for hematopoietic stem cell self-renewal.[8][11]

[12] Patients with leukemias harboring MLLT10 rearrangements often face a poor prognosis

and high rates of relapse.[8][10][13]

Quantitative Data Summary
Table 1: Prevalence and Outcomes of MLLT10
Rearrangements in Pediatric Acute Leukemia

Fusion Type
Leukemia
Subtype

Prevalence
5-Year Overall
Survival (OS)

Notes

KMT2A::MLLT10 Pediatric AML
~82% of MLLT10

fusions
49.2%

Associated with

high-risk

disease.[14]

PICALM::MLLT1

0
Pediatric AML

~10% of MLLT10

fusions

Poor; specific %

not consistently

reported

Associated with

high relapse

rates.[8][10]

PICALM::MLLT1

0
T-ALL ~6-10%

Variable (46% to

83% in different

studies)

Confers

intermediate-to-

high risk.[9][15]

Other MLLT10

Fusions
Pediatric AML

~8% of MLLT10

fusions
Poor

Includes partners

like DDX3X,

TEC, etc.[8]

Table 2: Gene Expression Changes in MLLT10-
Rearranged Leukemia
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Gene/Pathway Fold Change Leukemia Context Significance

HOXA Gene Cluster

(e.g., HOXA11)
>4.7-log fold higher

AML with MLLT10

fusions vs. non-

rearranged

Key oncogenic driver;

promotes

leukemogenesis.[8]

HHEX Gene >1.5-fold higher

T-ALL with MLLT10

fusions vs. other

HOXA-positive T-ALL

Suggests a specific

signature within the

HOXA T-ALL category.

[11]

BCL2 Higher expression
PICALM::MLLT10

positive leukemia

Implies potential

sensitivity to

venetoclax (a BCL2

inhibitor).[12]

Experimental Protocols
Investigating the function of MLLT10 and its complexes requires specific molecular biology

techniques. Detailed below are methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for MLLT10-DOT1L
Interaction
This protocol is used to isolate and confirm the physical interaction between MLLT10 and its

binding partners, such as DOT1L, from cell lysates.
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Start: Cell Culture

1. Cell Lysis
(Gentle, non-denaturing buffer)

2. Pre-clearing (Optional)
(Incubate with beads to reduce

non-specific binding)

3. Antibody Incubation
(Add anti-MLLT10 antibody

to lysate)

4. Bead Capture
(Add Protein A/G beads to

bind antibody-antigen complex)

5. Washing Steps
(Remove unbound proteins)

6. Elution
(Release protein complexes

from beads)

7. Analysis
(SDS-PAGE & Western Blot

for DOT1L)

End: Interaction Confirmed
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Diagram 2: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b1192129?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Lysis:

Harvest cultured cells (e.g., 293T cells transfected with tagged MLLT10 and DOT1L, or a

leukemic cell line endogenously expressing the proteins).

Wash cells twice with ice-cold PBS.[16]

Lyse cells on ice for 30 minutes in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer

with low salt, or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-

40) supplemented with protease inhibitors.[16][17]

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.[16]

Pre-clearing (Optional but Recommended):

To reduce non-specific binding, add 20-30 µL of Protein A/G agarose or magnetic beads to

the cell lysate.[18]

Incubate with rotation for 1 hour at 4°C.

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[18]

Immunoprecipitation:

Add 2-5 µg of a high-quality primary antibody against MLLT10 (the "bait" protein) to the

pre-cleared lysate.

As a negative control, use a non-specific IgG from the same host species in a separate

tube.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[19]

Complex Capture:

Add 30-50 µL of Protein A/G bead slurry to each sample.
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Incubate with rotation for an additional 1-2 hours at 4°C to capture the antibody-protein

complexes.[19]

Washing:

Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes) and discard the

supernatant.[19]

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or wash buffer. With each

wash, resuspend the beads and then pellet them. This step is critical to remove non-

specifically bound proteins.[19]

Elution and Analysis:

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10

minutes to elute the proteins and denature them.

Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

Perform a Western blot analysis using a primary antibody against the suspected

interacting partner (e.g., DOT1L). A band corresponding to DOT1L in the MLLT10 IP lane

(but not the IgG control lane) confirms the interaction.

Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of MLLT10, providing insight into

the genes it directly regulates.
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Start: Live Cells

1. Cross-linking
(Formaldehyde fixes protein-DNA
and protein-protein interactions)

2. Lysis & Sonication
(Isolate nuclei and shear chromatin

to 200-600 bp fragments)

3. Immunoprecipitation
(Use anti-MLLT10 antibody to

pull down chromatin complexes)

4. Wash & Elute
(Remove non-specific chromatin)

5. Reverse Cross-links
(High heat and Proteinase K

to release DNA)

6. DNA Purification
(Isolate immunoprecipitated DNA)

7. Library Preparation
(Ligate adapters for sequencing)

8. Next-Gen Sequencing (NGS)

9. Bioinformatic Analysis
(Peak calling, motif analysis)

End: Genome-wide Binding Map
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Diagram 3: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
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Methodology:

Cross-linking:

Treat cultured cells (~1-5 x 107 cells) with formaldehyde (final concentration of 0.75-1%)

directly in the culture media.[20]

Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to

DNA.[20]

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating

for 5 minutes.[20]

Cell Lysis and Chromatin Shearing:

Harvest and wash cells with cold PBS.

Lyse cells using a series of buffers to first isolate the nuclei.

Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).

Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of

sonication time and power is critical.

Immunoprecipitation:

Take an aliquot of the sheared chromatin to serve as the "input" control.

Incubate the remaining chromatin (~25 µg) overnight at 4°C with a ChIP-grade antibody

against MLLT10.[20]

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the

antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to

remove non-specifically bound chromatin.
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Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M

NaHCO3).

Reverse Cross-linking and DNA Purification:

Add NaCl to the eluates and the input sample and incubate at 65°C for several hours (or

overnight) to reverse the formaldehyde cross-links.

Treat with RNase A and then Proteinase K to remove RNA and protein.[21]

Purify the DNA using phenol-chloroform extraction or a column-based kit.

Analysis:

The purified DNA can be quantified. Successful enrichment of known target loci (e.g., the

HOXA9 promoter) can be verified by qPCR.

For genome-wide analysis, prepare a sequencing library from the ChIP DNA and input

DNA samples and perform next-generation sequencing (NGS).[22]

Bioinformatic analysis (peak calling) is then used to identify genomic regions significantly

enriched in the MLLT10 IP sample compared to the input control.

Luciferase Reporter Assay
This assay measures the ability of MLLT10 or its fusion variants to activate or repress

transcription from a specific gene promoter.
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Start: Construct Design

1. Reporter Plasmid
(Promoter of interest cloned

upstream of Luciferase gene)

2. Effector Plasmid
(Expresses MLLT10 or
 MLLT10-fusion protein)

3. Control Plasmid
(e.g., Renilla luciferase for

normalization)

4. Co-transfection
(Introduce plasmids into cells)

5. Incubation (24-48h)
(Allow for protein expression and

reporter gene transcription)

6. Cell Lysis

7. Add Substrates
(Add Luciferin and

Coelenterazine sequentially)

8. Measure Luminescence
(Read Firefly then Renilla signal

 in a luminometer)

9. Data Analysis
(Normalize Firefly to Renilla;

calculate fold change)

End: Promoter Activity Quantified
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Diagram 4: Experimental workflow for a Dual-Luciferase Reporter Assay.
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Methodology:

Plasmid Constructs:

Reporter Plasmid: Clone the promoter region of a putative MLLT10 target gene (e.g.,

HOXA9) upstream of a firefly luciferase reporter gene.

Effector Plasmid: A plasmid that expresses the full-length MLLT10 protein, a fusion protein

(e.g., PICALM-MLLT10), or an empty vector control.

Internal Control Plasmid: A plasmid that constitutively expresses a second reporter,

typically Renilla luciferase, used to normalize for transfection efficiency and cell viability.

[23]

Transfection:

Seed cells (e.g., HEK293T) in a multi-well plate (e.g., 24- or 96-well).

Co-transfect the cells with the reporter, effector, and internal control plasmids using a

suitable transfection reagent. Key conditions to test include:

Reporter + Empty Vector (Baseline activity)

Reporter + MLLT10 Effector

Reporter + MLLT10-Fusion Effector

Incubation and Lysis:

Incubate the cells for 24-48 hours post-transfection to allow for expression of the proteins

and the luciferase reporter.[24]

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the

assay kit.

Luminescence Measurement:

Transfer the cell lysate to a white, opaque 96-well plate.
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Use a luminometer with dual injectors. The instrument first injects the firefly luciferase

substrate (luciferin) and measures the resulting luminescence (relative light units, RLUs).

[24]

It then injects a second reagent that quenches the firefly reaction and provides the

substrate (coelenterazine) for Renilla luciferase, measuring the second signal.

Data Analysis:

For each well, normalize the data by calculating the ratio of Firefly RLU to Renilla RLU.[23]

Calculate the fold change in promoter activity by comparing the normalized ratio of the

effector-transfected cells (e.g., MLLT10) to that of the empty vector control cells. A

significant increase indicates transcriptional activation by MLLT10.

Conclusion and Future Directions
MLLT10 is a central player in transcriptional regulation, primarily through its role as a vital

cofactor for the DOT1L methyltransferase. The MLLT10-DOT1L complex is essential for proper

H3K79 methylation, a mark associated with active transcription. The hijacking of this

mechanism by chromosomal translocations that produce MLLT10 fusion proteins is a key driver

of leukemogenesis, leading to the misregulation of critical developmental genes like the HOXA

cluster. The poor prognosis associated with MLLT10-rearranged leukemias underscores the

need for targeted therapies. Given the enzymatic nature of its partner, DOT1L, small molecule

inhibitors targeting the methyltransferase activity of the DOT1L/MLLT10 complex represent a

promising therapeutic avenue for these aggressive cancers. Further research into the specific

recruitment mechanisms of MLLT10 and the downstream consequences of its activity will be

crucial for developing more effective and targeted treatments.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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